molecular formula C10H10BrClN2OS B6290533 (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone CAS No. 1871486-46-2

(5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone

Cat. No.: B6290533
CAS No.: 1871486-46-2
M. Wt: 321.62 g/mol
InChI Key: SXICEALUSFXEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2OS and a molecular weight of 321.62 g/mol It belongs to the class of heterocyclic compounds, specifically pyridines, and contains both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone typically involves the reaction of 5-bromo-2-chloropyridine with thiomorpholine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Similar in structure but contains a morpholine ring instead of a thiomorpholine ring.

    (5-Bromo-2-chloropyridin-4-yl)(piperidino)methanone: Contains a piperidine ring instead of a thiomorpholine ring.

    (5-Bromo-2-chloropyridin-4-yl)(pyrrolidino)methanone: Contains a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone imparts unique chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, which can enhance the compound’s activity and selectivity in various applications .

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2OS/c11-8-6-13-9(12)5-7(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXICEALUSFXEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.